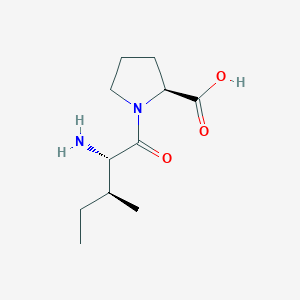

Isoleucyl-Proline

Description

Propriétés

IUPAC Name |

(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-3-7(2)9(12)10(14)13-6-4-5-8(13)11(15)16/h7-9H,3-6,12H2,1-2H3,(H,15,16)/t7-,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIXOODYWPFNDT-CIUDSAMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332168 | |

| Record name | Isoleucyl-Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoleucylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37462-92-3 | |

| Record name | Isoleucyl-Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoleucylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Solution-Phase Peptide Synthesis

Solution-phase synthesis remains a classical approach for preparing dipeptides like Isoleucyl-Proline. This method involves the stepwise coupling of protected amino acid derivatives in solution, followed by deprotection and purification.

Protection of Amino and Carboxyl Groups: Amino acids are typically protected at the amino terminus (e.g., Boc or carbobenzoxy groups) and carboxyl terminus (e.g., methyl esters) to prevent side reactions during coupling.

Coupling Reaction: The protected amino acid derivatives are coupled using carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of bases like pyridine to form the peptide bond.

Deprotection: After coupling, protective groups are removed using reagents like trifluoroacetic acid (TFA) for Boc groups or catalytic hydrogenation for carbobenzoxy groups.

Purification: The resulting dipeptide is purified by recrystallization or chromatographic techniques.

- The synthesis of the related tetrapeptide cyclo-(isoleucyl-prolyl-leucyl-alanyl) was achieved by coupling dipeptide segments Boc-L-Pro-L-Leu-OH and L-Ala-L-Ile-OMe using EDC·HCl and pyridine, followed by deprotection and cyclization. This approach can be adapted for the preparation of the linear dipeptide this compound by coupling Boc-L-Ile-OH with L-Pro-OMe hydrochloride under similar conditions.

Data Table: Example Reagents and Conditions for Solution-Phase Synthesis

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Amino Acid Protection | Boc-L-Ile-OH, L-Pro-OMe·HCl | Protect amino and carboxyl groups |

| Coupling | EDC·HCl, Pyridine, Room Temperature | Peptide bond formation |

| Deprotection | TFA (for Boc removal) | Remove Boc protecting group |

| Purification | Recrystallization or chromatography | Obtain pure dipeptide |

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for peptide synthesis that allows rapid assembly of peptides on a solid support, facilitating automation and purification.

Solid Support Attachment: The first amino acid (e.g., Fmoc-Pro) is attached to a solid resin via its carboxyl group.

Stepwise Coupling: Successive amino acids (e.g., Fmoc-Ile) are coupled using activating agents such as HBTU/HOBt in the presence of bases like DIPEA.

Fmoc Deprotection: The N-terminal Fmoc group is removed by treatment with piperidine in DMF to expose the amino group for the next coupling.

Cleavage and Purification: After assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed using appropriate reagents (e.g., methylamine in ethanol/water), followed by purification via chromatography.

Proline-based phosphoramidite reagents have been prepared and used in conjunction with solid-phase techniques to assemble peptides containing proline residues. The detailed protocol involves treatment of proline ester hydrochloride with triethylamine and PPh2Cl, followed by purification and coupling on solid support.

Solid-phase synthesis of proline-containing peptides involves cycles of Fmoc deprotection, coupling with Fmoc-proline, washing, and drying steps as described in the synthesis of RNA-peptide conjugates.

Data Table: Typical SPPS Cycle for this compound

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Resin Loading | Fmoc-Pro attached to solid support | Anchor first amino acid |

| Fmoc Deprotection | 20% Piperidine in DMF, 8-12 min | Remove Fmoc group |

| Coupling | Fmoc-Ile (0.4 M), HBTU/HOBt (0.6 M), DIPEA | Form peptide bond |

| Washing | DMF, Acetonitrile | Remove excess reagents |

| Cleavage | Methylamine in ethanol/water, 6 h at RT | Release peptide from resin |

| Purification | Chromatography (anion-exchange, size-exclusion) | Obtain pure dipeptide |

Chemical Protection Strategies and Condensation Techniques

Protective groups are crucial to control the selectivity of peptide bond formation:

Carbobenzoxy (Cbz) and Tosyl (Ts) Groups: Used to protect amino groups during multi-step peptide synthesis. For example, tosyl-L-pyroglutamyl-chloride was condensed with proline to form protected dipeptides, which were then converted to glutaminyl-proline derivatives by ammonia treatment.

Methyl Esters and Ethyl Esters: Protect carboxyl groups to prevent premature reactions and allow selective deprotection.

Ammonia Treatment: Used to convert protected dipeptides to amides or to introduce amino groups by nucleophilic substitution.

Coupling of Protected Peptide Units: Larger peptides are assembled by condensing smaller protected peptides, followed by removal of protective groups to yield the target peptide.

Purification and Characterization

Purification of this compound and related peptides typically involves:

Chromatography: Ion-exchange, size-exclusion, or countercurrent distribution chromatography are employed to separate peptides from impurities.

Recrystallization: Used for dipeptides that crystallize well from suitable solvent systems.

Spectroscopic Analysis: NMR, mass spectrometry, and elemental analysis confirm the structure and purity of the synthesized peptides.

Summary Table: Comparison of Preparation Methods

| Aspect | Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) |

|---|---|---|

| Scale | Suitable for small to medium scale | Suitable for automation and large scale |

| Time Efficiency | Longer due to multiple purification steps | Faster due to solid support and automation |

| Purification | Requires isolation after each step | Simplified by washing steps on resin |

| Protective Group Usage | Extensive use of protecting groups | Uses Fmoc/t-Bu strategy for side chains |

| Equipment | Standard laboratory glassware | Requires peptide synthesizer or manual setup |

| Yield | Moderate, dependent on coupling efficiency | Generally higher due to minimized handling |

Analyse Des Réactions Chimiques

Types of Reactions: Isoleucyl-Proline primarily undergoes hydrolysis and enzymatic reactions. It is known to inhibit the angiotensin-converting enzyme, which is a key reaction in its biological activity .

Common Reagents and Conditions:

Hydrolysis: Typically involves water and enzymes such as proteases.

Enzymatic Reactions: Involves angiotensin-converting enzyme inhibitors and other related enzymes.

Major Products Formed: The primary product formed from the hydrolysis of this compound is the individual amino acids, isoleucine and proline .

Applications De Recherche Scientifique

Isoleucyl-Proline has been extensively studied for its potential health benefits, particularly in the regulation of blood pressure. It has been shown to significantly reduce systolic blood pressure in hypertensive subjects . Additionally, it is used in the study of peptide-based enzyme inhibitors and their potential therapeutic applications . In the field of agriculture, it has been identified as a biomarker in soil metabolomics studies .

Mécanisme D'action

Isoleucyl-Proline exerts its effects primarily through the inhibition of the angiotensin-converting enzyme. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby leading to a reduction in blood pressure . The molecular targets involved include the active site of the angiotensin-converting enzyme, where this compound binds and inhibits its activity .

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Structural and Functional Comparison of Isoleucyl-Proline and Analogues

Table 2: Metabolic and Clinical Impact Comparison

Key Findings and Implications

- Structural Determinants : The cyclic conformation of proline-containing dipeptides (e.g., Ile-Pro, Phe-Pro) is critical for antioxidant activity, while side-chain properties (e.g., hydrophobicity, aromaticity) modulate specificity .

- Agricultural Applications : In sugarcane rhizosphere studies, Ile-Pro serves as a metabolic biomarker under controlled-release fertilizers, unlike Val-Gly, which lacks functional versatility .

Activité Biologique

Isoleucyl-Proline (Ile-Pro) is a dipeptide composed of the amino acids isoleucine and proline. Its biological activity has garnered attention due to its potential health benefits, particularly in cardiovascular health. This article explores the mechanisms, biochemical pathways, and research findings related to the biological activity of this compound.

Overview of Biological Activity

This compound is primarily recognized for its angiotensin-converting enzyme (ACE) inhibitory activity , which plays a critical role in regulating blood pressure. By inhibiting ACE, this compound can contribute to vasodilation and lower blood pressure, making it a compound of interest in the management of hypertension .

Target and Mode of Action

This compound acts on various biological pathways, particularly through its interaction with ACE. The inhibition of this enzyme prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This action leads to improved arterial elasticity and reduced vascular resistance .

Biochemical Pathways

The compound is involved in protein digestion processes, where it serves as an incomplete breakdown product from dietary proteins. Its presence in fermented milk products has been linked to beneficial cardiovascular effects, particularly in hypertensive individuals .

Case Studies and Clinical Trials

- Hypertensive Subjects : A study involving subjects with stage I hypertension demonstrated that consumption of milk hydrolysates containing this compound resulted in significant improvements in vascular endothelial function and reductions in systolic blood pressure .

- Animal Models : In animal studies, both fermented milk and proteolytic hydrolysates containing this compound have shown promising results in lowering blood pressure without adverse effects on normotensive subjects .

- Safety and Dosage : Clinical trials have indicated that dosages as low as 2.52 mg per day can lead to significant reductions in systolic blood pressure among mildly hypertensive adults, suggesting a favorable safety profile for dietary inclusion .

Table: Summary of Research Findings

| Study Type | Subject Type | Dosage (mg/day) | Effect on Blood Pressure | Notes |

|---|---|---|---|---|

| Clinical Trial | Hypertensive Adults | 2.52 | Significant reduction in systolic BP | Long-term effects observed |

| Animal Study | Hypertensive Rats | - | Blood pressure-lowering effect | No effect on normotensive rats |

| Case Study | Stage I Hypertensives | - | Improved endothelial function | Linked to dietary intake of hydrolysates |

Cellular Effects

This compound has been shown to induce nitric oxide (NO) production in cultured endothelial cells, further contributing to its vasodilatory effects. The increase in NO levels is associated with improved endothelial function and reduced oxidative stress, which are crucial for cardiovascular health .

Pharmacokinetics

The pharmacokinetics of this compound suggest that it is absorbed efficiently when consumed as part of dietary proteins. Its metabolism involves hydrolysis into its constituent amino acids, which can then participate in various metabolic pathways within the body .

Q & A

Q. What are the established methods for synthesizing and characterizing Isoleucyl-Proline in laboratory settings?

this compound synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:

- Coupling optimization : Use carbodiimide-based reagents (e.g., DCC or EDC) with hydroxybenzotriazole (HOBt) to minimize racemization .

- Purification : Reverse-phase HPLC with C18 columns, using gradients of acetonitrile/water (0.1% TFA) for separation .

- Characterization : Confirm identity via ESI-MS for molecular weight validation and /-NMR for structural elucidation. Purity (>95%) should be verified using analytical HPLC .

Q. Example Table 1: Comparative Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| SPPS (Fmoc chemistry) | 78 | 97 | HBTU activation, DIEA base |

| Solution-phase | 65 | 92 | DCC/HOBt, THF solvent |

Q. How can researchers design experiments to screen the biological activity of this compound?

- In vitro assays : Use enzyme inhibition studies (e.g., ACE inhibition for hypertension research) with fluorometric or colorimetric substrates. Normalize activity using positive controls like Captopril .

- Cell-based assays : Evaluate cytotoxicity via MTT assays in relevant cell lines (e.g., HEK-293) and measure anti-inflammatory activity using TNF-α/IL-6 ELISA kits .

- Dose-response curves : Generate IC50 values with triplicate measurements and nonlinear regression analysis .

Advanced Research Questions

Q. What strategies address contradictory data in studies on this compound’s mechanism of action?

Contradictions often arise from variability in experimental models or assay conditions. Mitigation strategies include:

- Standardized protocols : Adopt consensus guidelines (e.g., NIH assay reproducibility criteria) for buffer composition, temperature, and incubation times .

- Orthogonal validation : Confirm findings using complementary techniques (e.g., SPR for binding affinity alongside molecular docking simulations) .

- Meta-analysis : Pool data from independent studies to identify trends, adjusting for variables like pH or salt concentration .

Q. Example Table 2: Conflicting ACE Inhibition Results

| Study | IC50 (µM) | Assay Type | Buffer pH | Resolution Strategy |

|---|---|---|---|---|

| A | 12.3 | Fluorometric | 7.4 | Validated via HPLC-MS |

| B | 28.7 | Colorimetric | 8.0 | Re-tested at pH 7.4 |

Q. How can researchers optimize this compound’s stability for in vivo studies?

- Pharmacokinetic profiling : Conduct stability assays in simulated gastric fluid (SGF) and plasma. Use LC-MS/MS to quantify degradation products .

- Structural modifications : Introduce methyl groups or D-amino acids to reduce protease susceptibility. Compare half-life () of analogs .

- Delivery systems : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability. Monitor release kinetics via dialysis membranes .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they resolved?

- Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the peptide from biological fluids .

- Detection limits : Enhance sensitivity via pre-column derivatization (e.g., dansyl chloride) or tandem mass spectrometry (MRM mode) .

- Calibration curves : Employ internal standards (e.g., isotopically labeled this compound) to correct for recovery variations .

Methodological Guidelines

- Experimental design : Follow the "PI/PDCA" cycle (Plan, Implement, Check, Act) to iteratively refine protocols .

- Data reporting : Adhere to the Beilstein Journal’s standards for tables/figures, including error bars (±SEM) and statistical tests (e.g., ANOVA with post-hoc Tukey) .

- Ethical compliance : For in vivo work, document IACUC approval and humane endpoints per NIH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.